molecular formula C8H7NO B562175 3-Methyl-1,2-benzisoxazole-d4 CAS No. 1189967-37-0

3-Methyl-1,2-benzisoxazole-d4

Cat. No.: B562175
CAS No.: 1189967-37-0
M. Wt: 137.174
InChI Key: GAUKCDPSYQUYQL-QFFDRWTDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2-benzisoxazole-d4 typically involves the deuteration of 3-Methyl-1,2-benzisoxazole. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound is not extensively documented, but it generally follows the principles of deuteration used in laboratory settings. The process involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the molecular structure .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2-benzisoxazole-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-1,2-benzisoxazole-d4 is not well-documented. its parent compound, 3-Methyl-1,2-benzisoxazole, is known to interact with various molecular targets, including enzymes and receptors. The deuterium atoms in this compound may influence its interaction with these targets by altering the compound’s kinetic isotope effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium can also influence the compound’s chemical reactivity and stability, making it distinct from its non-deuterated counterparts .

Properties

IUPAC Name

4,5,6,7-tetradeuterio-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUKCDPSYQUYQL-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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